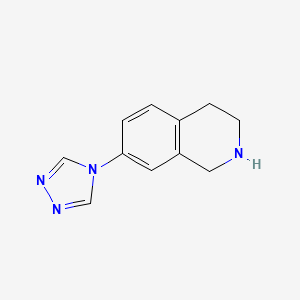
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a triazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring, known for its biological activity, and the tetrahydroisoquinoline structure, which is a common scaffold in many natural products and pharmaceuticals, makes this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the triazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts as catalysts and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the tetrahydroisoquinoline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted triazole-tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological activity. The tetrahydroisoquinoline moiety can also interact with enzymes and receptors, enhancing the compound’s overall activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simple triazole ring that serves as a core structure in many biologically active compounds.
Tetrahydroisoquinoline: A common scaffold in natural products and pharmaceuticals, known for its diverse biological activities.
1,2,3-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
Uniqueness
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the triazole ring and the tetrahydroisoquinoline moiety. This combination enhances its potential biological activities and makes it a valuable compound for research and development. The presence of both moieties allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H12N4 |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
7-(1,2,4-triazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12N4/c1-2-11(15-7-13-14-8-15)5-10-6-12-4-3-9(1)10/h1-2,5,7-8,12H,3-4,6H2 |
Clé InChI |
SMIUEYGYPRCATG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=CC(=C2)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



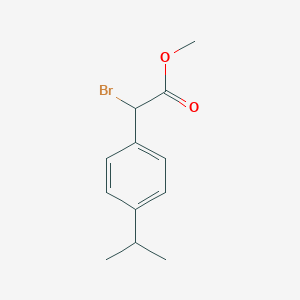
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)

![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
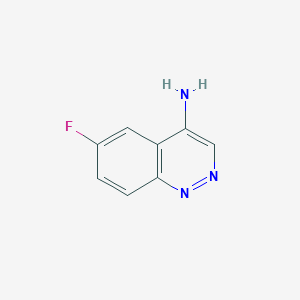
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
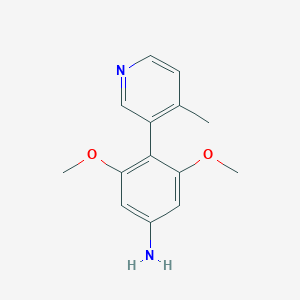
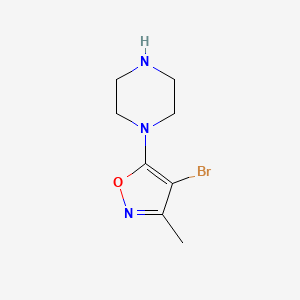
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)


![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
